4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile
Overview
Description
4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile is a chemical compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a quinoline ring system substituted with fluorine atoms at positions 6 and 8, and an amino group at position 4, which is further connected to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including cyclization and cycloaddition reactions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions.
Coupling with Benzonitrile: The final step involves the coupling of the fluorinated quinoline with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and boron reagents for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Etravirine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Rilpivirine: Another non-nucleoside reverse transcriptase inhibitor with similar applications to etravirine.
Uniqueness
4-[(6,8-Difluoroquinolin-4-yl)amino]benzonitrile is unique due to its specific substitution pattern on the quinoline ring and its potential for diverse applications in various fields. The presence of both fluorine atoms and a benzonitrile moiety contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(6,8-difluoroquinolin-4-yl)amino]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3/c17-11-7-13-15(5-6-20-16(13)14(18)8-11)21-12-3-1-10(9-19)2-4-12/h1-8H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPDYCVAZLRJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=C3C=C(C=C(C3=NC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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